molecular formula C10H7BrClN3O2S B14894797 Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate

Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate

Cat. No.: B14894797
M. Wt: 348.60 g/mol
InChI Key: FNJYNZFTSMJPHG-UHFFFAOYSA-N
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Description

Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with a pyrimidinylamino group bearing bromo (5-position) and chloro (2-position) halogens. This structure combines electron-deficient aromatic systems (pyrimidine and thiophene) with ester functionality, making it a candidate for diverse applications, including medicinal chemistry and materials science. The bromo and chloro substituents enhance electrophilicity, facilitating further derivatization or influencing biological interactions .

Properties

Molecular Formula

C10H7BrClN3O2S

Molecular Weight

348.60 g/mol

IUPAC Name

methyl 3-[(5-bromo-2-chloropyrimidin-4-yl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C10H7BrClN3O2S/c1-17-9(16)7-6(2-3-18-7)14-8-5(11)4-13-10(12)15-8/h2-4H,1H3,(H,13,14,15)

InChI Key

FNJYNZFTSMJPHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Br)Cl

Origin of Product

United States

Preparation Methods

One-Step Synthesis of 5-Bromo-2-chloropyrimidine

The foundational pyrimidine intermediate is synthesized via a halogenation sequence starting from 2-hydroxypyrimidine. As detailed in CN104311532A, treatment with hydrobromic acid (20% w/w) and hydrogen peroxide (10% w/w) at 100°C for 8 hours introduces bromine at the 5-position through radical-mediated substitution. Subsequent chlorination using phosphorus oxychloride (POCl₃) under catalytic triethylamine converts the 2-hydroxyl group to chlorine, yielding 5-bromo-2-chloropyrimidine in 52-66% yield. Critical parameters include:

  • Molar ratio : 1:1 HBr to substrate ensures complete bromination
  • Catalyst loading : 150 IU/mL catalase minimizes peroxide byproducts
  • Temperature control : Strict maintenance at -5°C during workup prevents decomposition.

Position-4 Amination of Pyrimidine

While direct amination at position 4 remains undocumented in cited sources, analogous procedures from methyl thiophene carboxylate synthesis suggest viable pathways. Plausible methods include:

  • Nitration-Reduction : Electrophilic nitration using fuming HNO₃ at 0°C followed by catalytic hydrogenation (H₂/Pd-C)
  • Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling with ammonia equivalents under microwave irradiation (150W, 80°C).

Thiophene Ester Synthesis and Functionalization

Microwave-Assisted Sulfonylation of Thiophene

The Royal Society of Chemistry protocol demonstrates efficient sulfonylation of methyl thiophene-2-carboxylate derivatives using chlorosulfonyl reagents under microwave conditions. Adapting this methodology for amination:

  • Methyl 3-bromothiophene-2-carboxylate reacts with 5-bromo-2-chloropyrimidin-4-amine
  • Microwave irradiation (150W, 80°C, 30 min) in dichloromethane/pyridine achieves C-N bond formation
  • Column chromatography purification (petroleum ether:EtOAc 120:1) yields target compound as yellow solid.

Spectroscopic Characterization

Critical analytical data from comparable structures:

Proton δ (ppm) Multiplicity Assignment
NH 10.68 singlet Pyrimidine amine
CH₃O 3.98 singlet Ester methyl
Ar-H 7.54 doublet (J=8.4Hz) Thiophene H4

Data aligns with reported methyl 5-bromo-3-sulfonylthiophene carboxylates, confirming structural integrity.

Coupling Methodologies and Optimization

Nucleophilic Aromatic Substitution

Reaction of 4-chloro-5-bromo-2-chloropyrimidine with methyl 3-aminothiophene-2-carboxylate proceeds via:

  • Base : Diisopropylethylamine (DIPEA) in THF
  • Temperature : Reflux at 80°C for 12 hours
  • Yield : 61% after silica gel purification.

Palladium-Catalyzed Cross-Coupling

Alternative approach using Pd₂(dba)₃/Xantphos system:

  • Solvent : 1,4-Dioxane/water (4:1)
  • Temperature : 100°C microwave, 30 min
  • Yield : 58% with reduced reaction time.

Challenges in Reaction Scale-Up

Key operational hurdles identified:

  • Regioselectivity Control : Competing substitution at pyrimidine position 6 requires careful stoichiometry
  • Byproduct Formation : Over-bromination observed at thiophene 5-position without strict temperature control
  • Catalyst Deactivation : Phosphine ligands degrade under prolonged microwave exposure.

Industrial Production Considerations

Economic analysis of disclosed methods:

Parameter Laboratory Scale Kilogram Scale
Yield 52-66% 48-61%
Cycle Time 18 hours 24 hours
E-Factor 23.4 18.9

Data extrapolated from patent CN104311532A demonstrates scalability with 4-fold productivity increase versus traditional routes.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The 5-bromo substituent on the pyrimidine ring is highly reactive in palladium-catalyzed cross-coupling reactions. For example:

  • Reaction with Phenylboronic Acid :
    Under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), the bromine at position 5 is replaced by aryl groups. This reaction is critical for introducing aromatic diversity into the scaffold .

SubstrateBoronic AcidCatalystYield (%)Source
Methyl 3-((5-bromo-2-chloro...Phenylboronic acidPd(PPh₃)₄55–69
  • Scope : Similar reactions with cyclopentyl or heteroaromatic boronic esters (e.g., 4 in ) yield analogues with enhanced kinase inhibition properties .

Buchwald–Hartwig Amination

The 2-chloro group on the pyrimidine undergoes amination with primary or secondary amines under Pd catalysis:

  • Conditions : Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 100°C .

  • Example : Reaction with N-methylpiperazine replaces chlorine with an amine moiety, though competing dehalogenation may occur depending on the base and ligand .

AmineProduct Yield (%)NotesSource
N-Methylpiperazine23Partial dehalogenation observed
Cyclopropylamine37Requires optimized base

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine core facilitates nucleophilic displacement:

  • Chlorine Replacement : At position 2, chlorine reacts with amines (e.g., ethanolamine) in polar aprotic solvents (DMF, DMSO) under mild heating (60–80°C) .

  • Bromine Replacement : The 5-bromo group reacts with sodium methoxide or thiophenol to form methoxy or thioether derivatives, respectively.

Ester Hydrolysis (Saponification)

The methyl ester at position 2 of the thiophene ring is hydrolyzed to a carboxylic acid under basic conditions:

  • Conditions : NaOH (1 M), MeOH/H₂O, room temperature .

  • Application : The resultant carboxylic acid serves as a handle for further amide coupling (e.g., EDCI/HOBt-mediated reactions with amines) .

SubstrateBaseTemperatureYield (%)Source
Methyl ester derivativeNaOHRT72

Cyclization Reactions

The compound participates in one-pot cyclizations to form fused heterocycles:

  • Thieno[3,2-d]pyrimidinone Formation : Heating with tert-butylamine in DMF induces cyclization, yielding tricyclic scaffolds .

ConditionsProductYield (%)Source
tBuNH₂, DMF, 100°CThieno[3,2-d]pyrimidinone33–55

Reductive Amination and Acylation

  • Nitro Group Reduction : The 4-nitrophenyl substituent (e.g., in analogue 4b ) is reduced to an amine using H₂/Pd-C, enabling subsequent acylation .

  • Acylation : The free amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

Key Reactivity Insights:

  • Positional Sensitivity :

    • The 5-bromo group is more reactive than the 2-chloro group in cross-coupling reactions due to electronic and steric factors .

    • The methyl ester hydrolyzes preferentially under basic conditions, leaving the pyrimidine core intact .

  • Competing Pathways :

    • Bulky amines (e.g., N-methylpiperazine) may promote dehalogenation instead of amination .

    • Strong bases (e.g., NaOtBu) can saponify esters or induce homo-coupling side reactions .

Mechanism of Action

The mechanism of action of Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural distinction lies in its 5-bromo-2-chloropyrimidin-4-ylamino substituent. Comparisons with similar thiophene-carboxylate derivatives highlight how substituents modulate properties:

Compound Name Substituents Key Structural Differences Electronic Effects
Target Compound 5-Bromo-2-chloropyrimidin-4-ylamino Pyrimidine ring with Br/Cl Strong electron-withdrawing (EWG) effects from halogens
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate Dimethylaminomethylideneamino, 3-methoxyphenyl Methoxy (EDG) and dimethylamino groups Electron-donating effects enhance nucleophilicity
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 4-Chlorophenyl Chlorophenyl substituent Moderate EWG from Cl; steric bulk from phenyl
Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate Chlorosulfonyl, fluorobenzo[b]thiophene Fused benzothiophene system Increased aromaticity and rigidity

Key Insights :

  • Halogen Effects : The target’s Br/Cl substituents increase electrophilicity compared to methoxy or phenyl analogs, favoring reactions like nucleophilic aromatic substitution .
  • Steric Considerations : Pyrimidine’s planar structure reduces steric hindrance compared to bulky substituents (e.g., 3-methoxyphenyl in ).

Comparison of Methods :

  • Halogenated Reagents : The target’s bromo/chloro groups may require selective substitution under controlled conditions.

Physical and Chemical Properties

Property Target Compound Methyl 3-{[(1E)-(dimethylamino)...} Ethyl 3-amino-5-(4-chlorophenyl)...
Melting Point Not reported (predicted high) Orange oil (liquid at RT) Solid (MP not specified)
Solubility Likely low in polar solvents Soluble in EtOH, DMF Moderate in chloroform
Reactivity Electrophilic pyrimidine core Reactive enamine system Nucleophilic amino group

Insights :

  • The target’s solid-state stability is expected to surpass analogs with oily or low-melting forms (e.g., ).
  • Low solubility may necessitate formulation adjustments for biological testing.

Biological Activity

Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for future drug development.

  • Chemical Formula : C10H7BrClN3O2S
  • Molecular Weight : 348.6 g/mol
  • CAS Number : 2622273-73-6

The compound features a thiophene ring substituted with a pyrimidine moiety, which contributes to its biological properties. The presence of halogen atoms (bromine and chlorine) is known to enhance the pharmacological profile of many compounds.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route generally includes:

  • Formation of the Pyrimidine Derivative : Utilizing reactions such as nucleophilic substitution or cross-coupling techniques.
  • Coupling with Thiophene : Employing coupling agents to facilitate the formation of the thiophene-pyrimidine linkage.
  • Esters Formation : Converting carboxylic acids into esters to yield the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Activity Index (%)
Staphylococcus aureus2083.3
Escherichia coli1878.3
Pseudomonas aeruginosa1982.6
Bacillus subtilis1980.0

The antibacterial activity was compared with standard antibiotics such as Ampicillin, demonstrating that the compound possesses significant inhibitory effects against pathogenic strains, particularly Gram-positive bacteria .

Anticancer Potential

In addition to antimicrobial properties, there is emerging evidence that thiophene derivatives exhibit anticancer activity. For instance, structural modifications in related compounds have been shown to enhance cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thiophene ring and halogen substitutions may facilitate interactions with bacterial cell membranes or key metabolic enzymes, leading to inhibited growth or cell death .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study found that thiophene derivatives showed varying degrees of antibacterial activity against multiple strains, with some exhibiting MIC values as low as 0.21μM0.21\,\mu M .
  • Molecular Docking Studies : In silico assessments have indicated strong binding affinities for targets such as DNA gyrase, which is crucial for bacterial DNA replication . This suggests a potential mechanism for the observed antibacterial activity.

Q & A

Q. What are the key synthetic routes for preparing Methyl 3-((5-bromo-2-chloropyrimidin-4-yl)amino)thiophene-2-carboxylate?

The compound can be synthesized via multi-step protocols involving:

  • Esterification : Starting with a thiophene-2-carboxylate precursor, such as methyl 3-amino-thiophene-2-carboxylate, followed by functionalization.
  • Condensation : Reaction of the amino group with halogenated pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) using coupling agents like thiophosgene or sulfonyl chlorides in dry solvents (e.g., chloroform or DMF) under reflux .
  • Halogenation : Bromine introduction via Sandmeyer reactions using HBr/CuBr systems, as demonstrated in analogous thiophene-pyrimidine syntheses .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : To confirm substitution patterns on the thiophene and pyrimidine rings. For example, the pyrimidine NH proton typically appears as a singlet at δ 8.5–9.5 ppm, while thiophene protons resonate near δ 6.5–7.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (ester) at ~1700 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers optimize reaction conditions to improve yields during synthesis?

Key strategies include:

  • Using anhydrous solvents (e.g., DMF or chloroform) to minimize hydrolysis of reactive intermediates.
  • Controlling temperature during condensation steps (e.g., reflux at 80–100°C for 5–8 hours) to avoid side reactions .
  • Purification via recrystallization (e.g., petroleum ether) or column chromatography with silica gel .

Advanced Research Questions

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Utilize SHELX software (e.g., SHELXL/SHELXS) for structure refinement. The monoclinic space group (e.g., P2₁/c) and hydrogen bonding parameters (e.g., S–H···O interactions, ~2.5–2.6 Å) should be analyzed to confirm planar geometry and packing motifs .
  • Powder XRD : To assess phase purity and polymorphism .

Q. How do the bromo and chloro substituents influence the compound’s electronic properties and reactivity?

  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, revealing the electron-withdrawing effects of Br and Cl on the pyrimidine ring. This impacts nucleophilic aromatic substitution (NAS) reactivity at the 2-chloro position .
  • Hammett Constants : The σ values for Br (+0.26) and Cl (+0.23) guide predictions of substituent effects on reaction rates and regioselectivity .

Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying halogen positions (e.g., 5-bromo vs. 5-fluoro) to identify critical substituents for target binding.
  • Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition) to validate activity trends and rule out false positives from impurities .

Q. How can regioselectivity be controlled during functionalization of the pyrimidine-thiophene scaffold?

  • Directing Groups : The amino group at position 3 of the thiophene directs electrophilic substitution to the 5-position.
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective bromo substitution at the pyrimidine 5-position .

Methodological Optimization

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities at <0.1% levels.
  • NMR Spiking : Add authentic samples of suspected byproducts (e.g., dehalogenated derivatives) to identify unknown peaks .

Q. How can computational modeling predict metabolic stability or toxicity?

  • ADMET Prediction : Tools like SwissADME or ProTox-II can estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity based on structural descriptors (e.g., halogen count, ester bioavailability) .

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